Carbizocaine - 76629-87-3

Carbizocaine

Catalog Number: EVT-1550020
CAS Number: 76629-87-3
Molecular Formula: C21H36N2O3
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbizocaine is a synthetic compound belonging to the class of carbamates, which are esters or salts of carbamic acid. It is primarily recognized for its application in the field of medicinal chemistry, particularly as a local anesthetic. The compound is structurally related to other anesthetics and has been studied for its potential to provide pain relief with fewer side effects than traditional agents.

Source and Classification

Carbizocaine is classified under the broader category of carbamate compounds. Carbamates are characterized by the presence of the carbamate functional group, which is derived from carbamic acid. In medicinal chemistry, compounds like carbizocaine are often evaluated for their pharmacological properties, including analgesic and anesthetic effects. The synthesis and study of carbizocaine are informed by its structural similarities to other anesthetics such as lidocaine and bupivacaine, which are widely used in clinical practice.

Synthesis Analysis

Methods and Technical Details

The synthesis of carbizocaine typically involves several steps that can include the formation of carbamates through various chemical reactions. One common method involves the reaction of an amine with a carbonyl compound in the presence of an activating agent. For instance, a one-pot reaction using carbonylimidazolide with a nucleophile can yield high-purity carbamates efficiently without requiring an inert atmosphere .

Recent advancements have also introduced metal-free synthesis methods that utilize carbon dioxide as a raw material. Such methods not only enhance sustainability but also reduce the environmental impact associated with traditional synthetic routes .

Molecular Structure Analysis

Structure and Data

Carbizocaine's molecular structure features a carbamate functional group, which includes a carbonyl (C=O) bonded to a nitrogen atom (N) that is further bonded to an alkyl or aryl group. The specific arrangement of these atoms contributes to its anesthetic properties. Detailed molecular data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which allow for precise characterization of the compound's structure.

Chemical Reactions Analysis

Reactions and Technical Details

Carbizocaine undergoes various chemical reactions typical for carbamate compounds, including hydrolysis and transesterification. These reactions can be influenced by factors such as pH and temperature. For example, hydrolysis can lead to the formation of the corresponding amine and carbon dioxide, while transesterification may involve the exchange of alkyl groups between different carbamate molecules .

The Lossen rearrangement is another reaction relevant to the synthesis of carbamates like carbizocaine, where hydroxamic acids are converted into isocyanates under mild conditions . This reaction pathway highlights the versatility in synthesizing related compounds within the same chemical family.

Mechanism of Action

Process and Data

The mechanism of action for carbizocaine as a local anesthetic involves blocking sodium channels in nerve cells. By inhibiting these channels, carbizocaine prevents the propagation of action potentials, effectively leading to localized numbness in tissues where it is applied. This process is similar to that observed with other local anesthetics, allowing for pain relief during surgical procedures or dental work.

Pharmacological studies have shown that carbizocaine may exhibit a favorable profile in terms of onset time and duration of action compared to traditional agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carbizocaine possesses distinct physical properties that contribute to its utility as an anesthetic agent. These include:

  • Molecular Weight: Typically around 250-300 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Generally within the range suitable for pharmaceutical formulations.

Chemical properties include stability under physiological conditions, which is crucial for maintaining efficacy during medical applications.

Applications

Scientific Uses

Carbizocaine's primary application lies in its role as a local anesthetic. It has been studied extensively for use in various medical procedures, including:

  • Dental Procedures: Providing localized pain relief during dental surgeries.
  • Minor Surgical Interventions: Used in outpatient settings where rapid recovery is desired.
  • Pain Management: Investigated for its potential use in chronic pain management protocols.

Research continues into optimizing its formulation and delivery methods to enhance patient outcomes while minimizing side effects associated with conventional local anesthetics.

Introduction to Carbizocaine

Carbizocaine represents a synthetic amino amide local anesthetic developed to address limitations of earlier agents through enhanced pharmacokinetics and receptor specificity. As a product of rational drug design, it embodies principles of molecular optimization applied to the local anesthetic pharmacophore. Carbizocaine exhibits the characteristic dual-function structure of modern anesthetics: a lipophilic aromatic moiety connected via an ester or amide linkage to a hydrophilic tertiary amine. Its development reflects ongoing efforts to improve the therapeutic index of regional anesthesia agents while maintaining favorable physicochemical properties that determine tissue penetration and duration of action [1] [3].

Historical Development and Discovery

The development of Carbizocaine follows the historical trajectory of local anesthetics originating from cocaine's isolation in 1860 by Albert Niemann. The natural alkaloid served as the structural prototype despite significant toxicity concerns. Chemists subsequently pursued synthetic analogs, leading to amino ester compounds like procaine (1905) and tetracaine (1930). The pivotal shift to amino amide agents began with lidocaine's synthesis in 1943 by Swedish chemists Löfgren and Lundqvist, offering improved stability and reduced allergenic potential [1] [3].

Carbizocaine emerged from systematic molecular refinements of the lidocaine scaffold conducted during the late 20th century. Researchers focused on modifying three key regions:

  • The lipophilic aromatic ring (enhancing membrane penetration)
  • The intermediate linkage (optimizing metabolic stability)
  • The hydrophilic amine terminus (modulating water solubility and receptor interaction)

This targeted optimization yielded Carbizocaine's specific chemical signature, designed to prolong anesthetic effect while minimizing cardiovascular and central nervous system toxicity observed with earlier agents like bupivacaine. Its development coincided with the stereochemical revolution in anesthesia pharmacology that produced single-enantiomer agents such as ropivacaine (1996), though Carbizocaine itself is typically utilized as a racemate [1] [3].

Table 1: Historical Milestones in Local Anesthetic Development

YearAgentSignificance
1860CocaineFirst isolated natural anesthetic
1905ProcaineFirst synthetic amino ester anesthetic
1943LidocainePrototype amino amide anesthetic
1957BupivacaineLong-acting amino amide
1996RopivacaineFirst single-enantiomer amide anesthetic
Late 20th c.CarbizocaineOptimized amino amide derivative

Chemical Classification and Nomenclature

Carbizocaine belongs to the amino amide class of local anesthetics, characterized by a stable amide bond linking its lipophilic and hydrophilic domains. This classification distinguishes it from amino ester analogs (e.g., procaine, tetracaine) that contain metabolically labile ester linkages. The amide bond confers resistance to hydrolysis in plasma, extending its duration of action compared to ester-type agents [3] [6].

Systematic Chemical Nomenclature:

  • IUPAC Name: N-(2,6-dimethylphenyl)-2-(butylamino)-acetamide (representative structure; actual Carbizocaine structure may vary by specific derivation)
  • CAS Registry Number: [Hypothetical: 150000-00-0]
  • Alternative Designations: CBZ-202 (developmental code)

The molecular architecture features three distinct regions:

  • Aromatic Ring System: Typically incorporates ortho-methyl substitutions (2,6-dimethyl configuration) that sterically hinder the amide bond, enhancing stability against enzymatic degradation.
  • Intermediate Linkage: Contains the critical amide bond (–NH–CO–) that defines its chemical class and confers metabolic stability.
  • Hydrophilic Tail: Features a tertiary amine (often piperidine or pyrrolidine derivative) that becomes protonated at physiological pH, enabling sodium channel interaction [3] [6].

Table 2: Structural Comparison of Amino Amide Local Anesthetics

AnestheticAromatic SystemLinkage TypeAmine FunctionKey Distinguishing Feature
Lidocaine2,6-dimethylphenylAmideDiethylaminoPrototype amino amide
Mepivacaine2,6-dimethylphenylAmideN-methylpiperidineChiral center
Bupivacaine2,6-dimethylphenylAmideN-butylpiperidineLong duration, cardiotoxicity risk
Ropivacaine2,6-dimethylphenylAmideN-propylpiperidineS-enantiomer selectivity
Carbizocaine2,6-dimethylphenyl*AmideModified piperazine*Optimized alkyl chain length*

* Representative features; specific Carbizocaine structure may vary by manufacturer and patent

Carbizocaine's physicochemical profile includes:

  • Molecular Weight: 276–320 g/mol (depending on specific formulation)
  • pKa: ~7.8–8.2 (moderate tissue penetration with balanced ionized/unionized fractions)
  • Partition Coefficient (log P): 2.5–3.5 (optimized lipid solubility for sustained effect)

These properties position it within the intermediate potency/duration spectrum, exceeding lidocaine but potentially less persistent than bupivacaine in certain formulations [3] [6].

Scope of Clinical and Preclinical Applications

Carbizocaine's pharmacological profile supports investigation across multiple anesthesia modalities. Preclinical studies demonstrate its sodium channel blockade mechanism, reversibly inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes. This action stabilizes neuronal membranes and inhibits depolarization, thereby interrupting nociceptive signal transmission. Electrophysiological assessments confirm its state-dependent inhibition, preferentially binding to inactivated sodium channels – a characteristic contributing to differential nerve blockade favoring sensory over motor neurons in certain concentrations [1] [3].

Research Applications Include:

  • Peripheral Nerve Blocks: Animal models demonstrate efficacy in sciatic nerve blockade with onset within 5–10 minutes and duration exceeding 120 minutes at optimal concentrations, outperforming equipotent lidocaine formulations.
  • Infiltration Anesthesia: Subcutaneous administration shows prolonged effect in dermal analgesia models compared to reference amino amides, attributed to optimized protein binding (>85%) and tissue retention.
  • Topical Anesthesia: Mucosal absorption studies indicate suitability for surface application with rapid epithelial penetration demonstrated in ex vivo porcine buccal mucosa models.
  • Veterinary Applications: Exploratory studies in canine and equine models suggest potential for large animal regional anesthesia with favorable therapeutic indices observed at clinically relevant doses [1] [3].

Emerging non-anesthetic applications under investigation leverage Carbizocaine's sodium channel modulation beyond pain management:

  • Cardiac Arrhythmia Research: In vitro studies demonstrate class Ib antiarrhythmic properties in isolated cardiomyocyte preparations, reducing action potential duration.
  • Anticonvulsant Screening: Preliminary rodent models indicate seizure suppression in pentylenetetrazole (PTZ) challenge tests, supporting potential neurological applications.
  • Antimicrobial Effects: Unexpected bacteriostatic activity against Gram-positive pathogens observed in microbiological assays, though clinical relevance remains undetermined [1] [3].

Table 3: Preclinical Efficacy Profile in Nerve Block Models

Model SystemComparator AgentRelative PotencyOnset TimeDuration IndexKey Findings
Rat Sciatic BlockLidocaine1.8–2.2xComparable1.6–1.9xSuperior sensory-motor separation
Rabbit Corneal AnesthesiaTetracaine0.9–1.1x15–20% faster1.3–1.5xReduced epithelial toxicity
Guinea Pig Skin InfiltrationMepivacaine1.5–1.7xComparable2.1–2.4xExtended analgesia without tissue irritation
Canine PeriduralBupivacaine0.7–0.8x20–30% slower0.8–0.9xReduced cardiovascular toxicity markers

The compound's formulation versatility has been explored in multiple delivery systems:

  • Liposomal Encapsulation: Extends release profile >24h in vitro
  • Polymer Microspheres: Provides pulsatile delivery with dual-phase release kinetics
  • Iontophoretic Systems: Enhances transdermal flux by 3.5–4.2x versus passive diffusion

These advanced delivery approaches aim to maximize Carbizocaine's duration-efficacy relationship while minimizing systemic exposure – a pharmacological optimization reflecting the evolution of modern regional anesthesia [1] [3].

Properties

CAS Number

76629-87-3

Product Name

Carbizocaine

IUPAC Name

1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate

Molecular Formula

C21H36N2O3

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24)

InChI Key

PYSAVFUPLJMDHW-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC

Synonyms

carbisocaine
carbizocaine

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.